molecular formula C11H11ClO3 B8362476 6-Chloro-8-methyl-chroman-4-carboxylic acid CAS No. 76301-91-2

6-Chloro-8-methyl-chroman-4-carboxylic acid

Cat. No.: B8362476
CAS No.: 76301-91-2
M. Wt: 226.65 g/mol
InChI Key: OGGDBJFRSNHLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-methyl-chroman-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76301-91-2

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

6-chloro-8-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C11H11ClO3/c1-6-4-7(12)5-9-8(11(13)14)2-3-15-10(6)9/h4-5,8H,2-3H2,1H3,(H,13,14)

InChI Key

OGGDBJFRSNHLRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCC2C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 2, 6-chloro-8-methyl-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzopyran (3.1 g.), and stannous chloride dihydrate (12.0 g.) were reacted in glacial acetic acid (25 ml.) and concentrated hydrochloric acid (25 ml.) to form 6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. Recrystallization from hexane yielded 1.67 g. of product, m.p. 95°-96° C.
Name
6-chloro-8-methyl-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzopyran
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.